molecular formula C7H6BrFMgO B2644656 3-Fluoro-5-methoxyphenylmagnesium bromide CAS No. 1395895-19-8

3-Fluoro-5-methoxyphenylmagnesium bromide

Cat. No. B2644656
CAS RN: 1395895-19-8
M. Wt: 229.331
InChI Key: DWMMTZASSWZRIC-UHFFFAOYSA-M
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Description

3-Fluoro-5-methoxyphenylmagnesium bromide is a chemical compound with the molecular formula C₇H₆BrFMgO . It is commonly encountered as a 0.5 M solution in tetrahydrofuran (THF) . The compound’s molecular weight is approximately 229.33 g/mol .


Physical And Chemical Properties Analysis

  • Safety Information : The compound is classified as hazardous (GHS02, GHS05, GHS07, GHS08) and poses risks related to flammability, skin contact, eye irritation, and inhalation. Proper precautions are necessary when handling it .

Scientific Research Applications

Fluorescent Chemodosimeters for Fluoride Detection

Bin Zou et al. (2014) synthesized a novel near-infrared (NIR) region fluoride sensor using an arylmagnesium bromide precursor. This sensor exhibits a specific, rapid colorimetric and ‘turn-off’ fluorescence response to fluoride ions in solution and living cells, leveraging the strong affinity between the fluoride anion and silicon (Zou et al., 2014).

Cross-Coupling Reactions

Mongin et al. (2002) described the first nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl organometallics. This method enables the formation of various fluoro substrates like pyridines and diazines through reactions with phenylmagnesium halides, including those related to 3-Fluoro-5-methoxyphenylmagnesium bromide (Mongin et al., 2002).

PET Radiotracer Synthesis

Katoch-Rouse and Horti (2003) demonstrated the synthesis of a PET radiotracer by nucleophilic displacement of bromide with fluoride, indicating the utility of arylmagnesium bromide derivatives in the development of diagnostic agents for imaging CB1 cannabinoid receptors in the brain (†. R. Katoch-Rouse & A. Horti, 2003).

Fluorescence Turn-On Sensing of Fluoride Ions

Hirai et al. (2016) explored the use of tetraarylstibonium cations for sub-ppm detection of fluoride ions in water, demonstrating the potential of aromatic magnesium compounds in environmental sensing applications (Hirai et al., 2016).

Large-Scale Preparation of Aromatic Fluorides

Yamada and Knochel (2010) presented a method for preparing aromatic fluorides from aryl- or heteroarylmagnesium reagents, showcasing the role of such organometallic compounds in synthesizing fluorinated molecules for various applications (S. Yamada & P. Knochel, 2010).

properties

IUPAC Name

magnesium;1-fluoro-3-methoxybenzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h3-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBQGGRFDMLOOU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C[C-]=C1)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methoxyphenylmagnesium bromide

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